

A Comparative Analysis of the Cardiotoxicity Profiles of BMS-986094 and Sofosbuvir

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Compound of Interest

Compound Name: BMS-986094

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The development of antiviral therapies is a critical endeavor in modern medicine. However, ensuring the cardiac safety of these potent agents is paramount. This guide provides an objective comparison of the cardiotoxicity of two nucleotide analogue inhibitors of the hepatitis C virus (HCV) NS5B polymerase: **BMS-986094**, a compound whose development was halted due to cardiac adverse events, and sofosbuvir, an approved and widely used antiviral. This analysis is supported by clinical and preclinical experimental data to inform future drug development and research.

Executive Summary

BMS-986094 demonstrated significant cardiotoxicity in clinical trials, leading to its discontinuation. In a phase 2 study, a notable percentage of patients experienced cardiac dysfunction, including severe decreases in left ventricular ejection fraction (LVEF) and one fatality.[1][2] In contrast, large-scale analyses of clinical trial data for sofosbuvir have not indicated an increased risk of cardiac events.[3] The primary cardiac concern with sofosbuvir has been the occurrence of severe bradycardia when co-administered with amiodarone.[4][5][6] Preclinical studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) corroborate these clinical findings, showing direct cardiotoxic effects of **BMS-986094** on cardiomyocyte function, while sofosbuvir shows minimal impact.[7][8]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from clinical and preclinical studies on the cardiotoxicity of **BMS-986094** and sofosbuvir.

Table 1: Clinical Cardiotoxicity Data

Parameter	BMS-986094	Sofosbuvir
Primary Adverse Cardiac Event	Decreased Left Ventricular Ejection Fraction (LVEF), Heart Failure	Symptomatic Bradycardia (primarily with amiodarone co-administration)
Incidence of Cardiac Dysfunction	14 out of 34 patients in a phase 2 trial showed evidence of cardiac dysfunction.[1]	No significant increase in cardiac events in a meta-analysis of 6 randomized controlled trials (2346 patients).[3]
Severity of Cardiac Events	6 patients with severe LV dysfunction (LVEF <30%), 8 with moderate LV dysfunction (LVEF 30%-50%), and 1 death. [1]	Case reports of severe, sometimes fatal, bradycardia when used with amiodarone. [4][6]

Table 2: Preclinical Cardiotoxicity Data (hiPSC-CMs)

Parameter	BMS-986094	Sofosbuvir
Effect on Cardiomyocyte Contractility	Induced contraction dysfunction at concentrations of 0.3–3 μ M.[7]	Little to no effect on contractility.[7]
Effect on Calcium Transients	Decreased calcium transient amplitude in a concentration- and time-dependent manner. [7]	Little to no effect on calcium transients.[7]
Effective Concentration for Toxicity	Effects on electrophysiologic function observed at 80 nM in a 14-day study.[9]	Negligible effects on electrophysiology when administered alone.[10]

Experimental Protocols

In Vitro Cardiotoxicity Assessment using human iPS Cell-derived Cardiomyocytes (hiPSC-CMs)

This experimental approach was pivotal in elucidating the differential cardiotoxic profiles of **BMS-986094** and sofosbuvir.

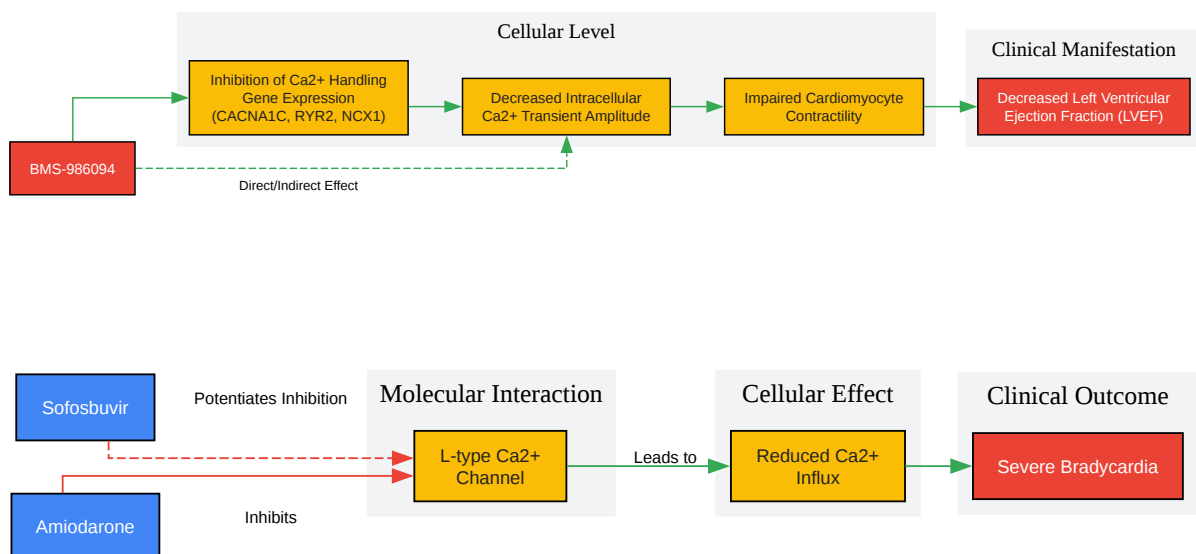
- Cell Culture: Commercially available hiPSC-CMs were cultured as a monolayer.
- Drug Exposure: The hiPSC-CMs were exposed to varying concentrations of **BMS-986094** (ranging from approximately 80 nM to 3 μ M) or sofosbuvir for extended periods, typically a minimum of 4 days and up to 14 days, with fresh drug and medium supplied every 2-3 days. [\[7\]](#)[\[9\]](#)
- Functional Assessment:
 - Contractility Analysis: Motion imaging analysis was used to assess the contractility of the cardiomyocytes. This involved capturing video recordings of the beating cells and analyzing the motion vectors to quantify contraction and relaxation velocities.
 - Electrophysiology: A microelectrode array (MEA) assay was employed to measure the electrophysiologic function of the cardiomyocyte monolayer. This technique records extracellular field potentials, providing information on beat rate, field potential duration (an indicator of action potential duration), and arrhythmic events.[\[9\]](#)
 - Calcium Imaging: A calcium-sensitive fluorescent dye (e.g., Cal-520TM AM) was used to visualize and quantify intracellular calcium transients.[\[11\]](#) Changes in fluorescence intensity correspond to the rise and fall of intracellular calcium levels during excitation-contraction coupling.[\[7\]](#)
- Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the expression levels of genes involved in calcium handling, such as CACNA1C (encoding the alpha-1 subunit of the L-type calcium channel), RYR2 (encoding the ryanodine receptor 2), and NCX1 (encoding the sodium-calcium exchanger 1).[\[7\]](#)

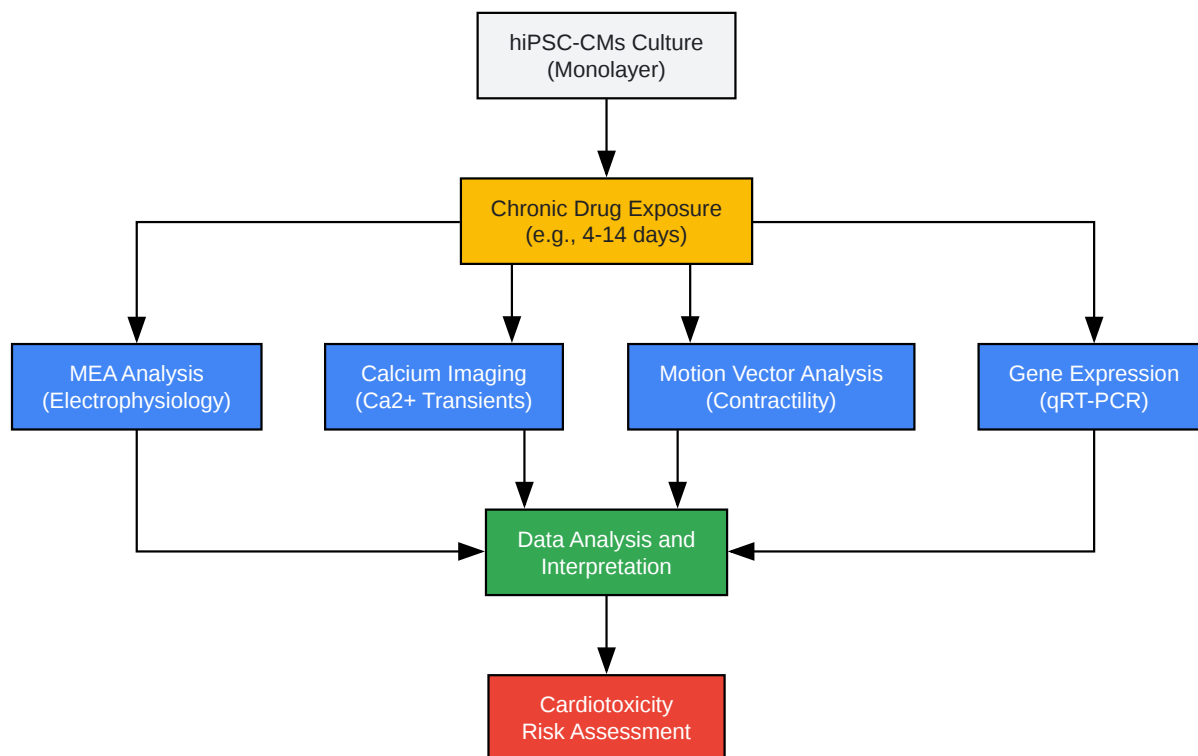
Mechanisms of Cardiotoxicity

The cardiotoxic mechanisms of **BMS-986094** and the sofosbuvir-amiodarone interaction appear to be distinct, with both converging on the disruption of calcium signaling, a critical process in cardiac muscle function.

BMS-986094: Impaired Calcium Handling

BMS-986094-induced cardiotoxicity is primarily attributed to a disruption of intracellular calcium homeostasis. Experimental evidence indicates that **BMS-986094** leads to a decrease in the amplitude of calcium transients in cardiomyocytes.[7][8] This is further supported by the finding that **BMS-986094** inhibits the expression of key genes involved in calcium handling.[7] The reduction in calcium available for myofilament interaction directly impairs the contractile force of the cardiomyocytes, leading to the observed decrease in LVEF.





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